

Eupalinolide O: A Technical Guide to Its Source, Isolation, and Biological Activity

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Compound of Interest

Compound Name: *Eupalinolide O*

Cat. No.: *B10831892*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. This technical guide provides an in-depth overview of **Eupalinolide O**, with a focus on its natural source, detailed protocols for its isolation from *Eupatorium lindleyanum*, and its mechanism of action in cancer cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Eupatorium lindleyanum, a perennial herbaceous plant belonging to the Asteraceae family, is the primary natural source of **Eupalinolide O**.^{[1][2]} This plant has a history of use in traditional medicine for treating various ailments.^[1] Phytochemical investigations have revealed that the aerial parts of *E. lindleyanum* are rich in a variety of bioactive compounds, including numerous sesquiterpene lactones such as Eupalinolides A-E, G-K, and O.

Quantitative Data Summary

The isolation and purification of **Eupalinolide O** from *Eupatorium lindleyanum* involves a multi-step process. While specific yield and purity data for **Eupalinolide O** is not extensively reported, the following table summarizes typical data for the isolation of similar sesquiterpene lactones (Eupalinolide A and B) from the same plant, which can serve as a benchmark.

Isolation Stage	Starting Material	Key Method	Yield	Purity (by HPLC)	Reference
Initial Extraction	10.0 kg dried aerial parts of <i>E. lindleyanum</i>	95% Ethanol Extraction	-	-	[3]
Fractionation	Ethanol Extract	Liquid-Liquid Partitioning	68.21 g (n-butanol fraction)	-	[3]
Purification of Eupalinolide A	540 mg n-butanol fraction	HSCCC	17.9 mg	97.9%	[3][4]
Purification of Eupalinolide B	540 mg n-butanol fraction	HSCCC	19.3 mg	97.1%	[3][4]

Experimental Protocols

The following protocols are based on established methods for the isolation of sesquiterpene lactones from *Eupatorium lindleyanum*.

Plant Material Extraction and Fractionation

This protocol describes the initial steps to obtain a crude extract enriched with sesquiterpene lactones.

Materials:

- Dried and powdered aerial parts of *Eupatorium lindleyanum*

- 95% Ethanol
- Petroleum Ether
- Ethyl Acetate
- n-Butanol
- Rotary Evaporator
- Large-scale extraction vessel
- Separatory funnel

Procedure:

- The dried and powdered aerial parts of *E. lindleyanum* (10.0 kg) are extracted three times with 95% ethanol (100 L each time) at room temperature for three days.[3]
- The ethanol extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.[3]
- The concentrated ethanol extract is suspended in water and then partitioned sequentially with petroleum ether, ethyl acetate, and n-butanol.[3]
- The resulting n-butanol fraction, which is enriched in sesquiterpene lactones, is collected and concentrated under reduced pressure.[3]

Isolation of Eupalinolide O by Chromatographic Methods

This protocol outlines a potential strategy for the purification of **Eupalinolide O** from the n-butanol fraction using a combination of chromatographic techniques. This is a generalized protocol and may require optimization.

Materials:

- n-butanol fraction of *E. lindleyanum* extract

- Silica gel (for column chromatography)
- Sephadex LH-20
- Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, water, acetonitrile)
- High-Speed Counter-Current Chromatography (HSCCC) instrument
- Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a suitable column (e.g., C18)

Procedure:

Method A: High-Speed Counter-Current Chromatography (HSCCC)

- Solvent System Selection: A two-phase solvent system is selected to provide an optimal partition coefficient (K) for **Eupalinolide O**. A system composed of n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio) has been successfully used for similar compounds.[4]
- Sample Preparation: The dried n-butanol fraction is dissolved in a mixture of the upper and lower phases of the selected solvent system.[5]
- HSCCC Operation:
 - The HSCCC column is first filled with the stationary phase (the upper phase).
 - The apparatus is then rotated at a specific speed (e.g., 900 rpm).[5]
 - The mobile phase (the lower phase) is pumped through the column at a set flow rate (e.g., 2.0 mL/min).[5]
 - Once hydrodynamic equilibrium is reached, the sample solution is injected.
 - The effluent from the outlet of the column is continuously monitored by a UV detector (e.g., at 210 or 254 nm), and fractions are collected based on the chromatogram.[5][6]

- Fraction Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of **Eupalinolide O**.

Method B: Conventional Column Chromatography followed by Preparative HPLC

- Silica Gel Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate.[6] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Sephadex LH-20 Chromatography: Fractions containing compounds of similar polarity are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.
- Preparative HPLC: The semi-purified fractions containing **Eupalinolide O** are subjected to preparative reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of methanol-water or acetonitrile-water) to yield pure **Eupalinolide O**.[6]

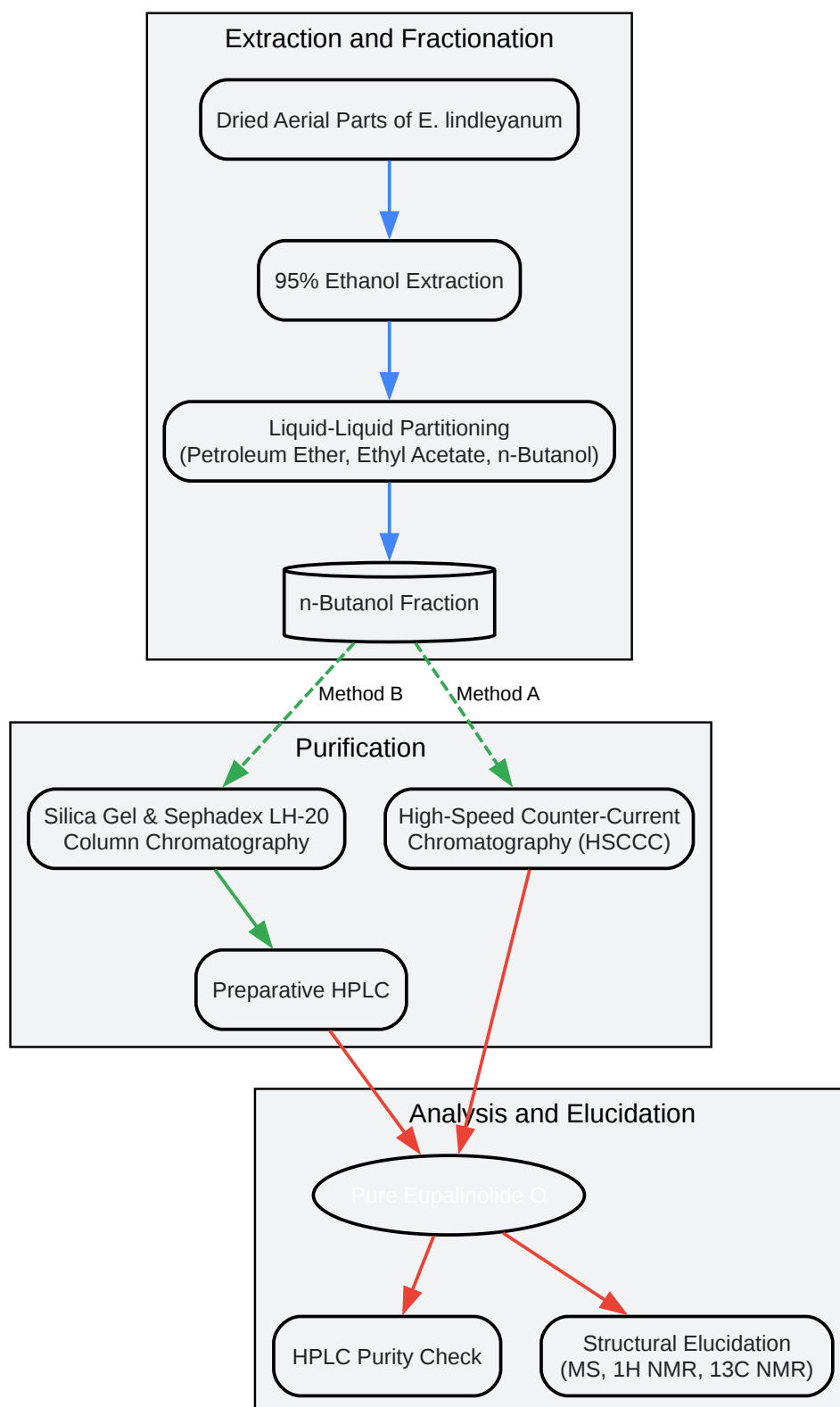
Structural Elucidation

The structure of the isolated **Eupalinolide O** is confirmed by spectroscopic methods.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.
- Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical structure, and 2D NMR techniques (such as COSY, HSQC, and HMBC) are employed to confirm the connectivity of the atoms.[7]

Mandatory Visualizations

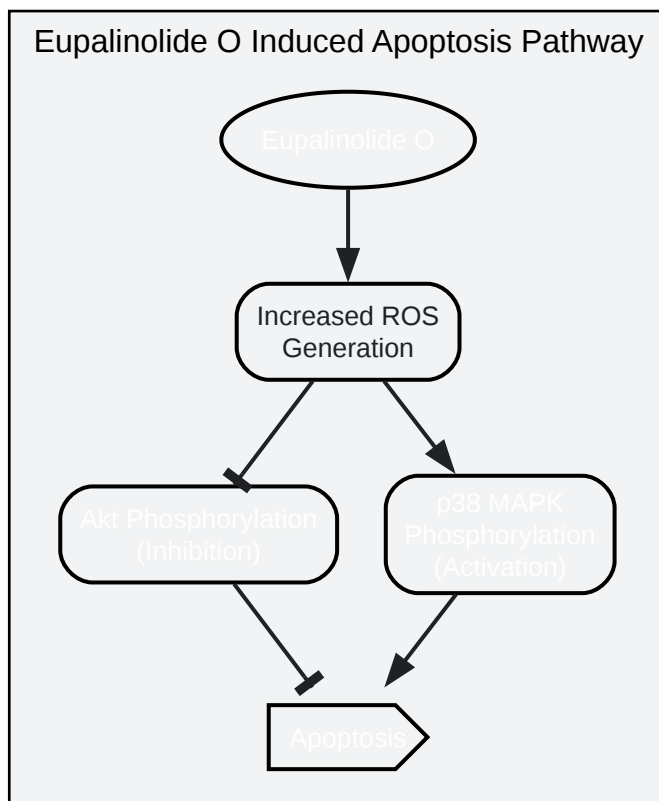
Experimental Workflow



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Caption: Workflow for the isolation and identification of **Eupalinolide O**.

Signaling Pathway of Eupalinolide O in Triple-Negative Breast Cancer Cells



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Caption: **Eupalinolide O** induces apoptosis via ROS and Akt/p38 MAPK pathways.[1]

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